molecular formula C14H23N3O2 B12930467 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate CAS No. 152028-82-5

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate

Cat. No.: B12930467
CAS No.: 152028-82-5
M. Wt: 265.35 g/mol
InChI Key: NEALPOZFTMFGSV-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate is a chemical compound with the molecular formula C14H23N3O2 It features an imidazole ring, a propyl chain, and a cyclohexylmethyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate typically involves the reaction of 3-(1H-Imidazol-4-yl)propan-1-amine with cyclohexylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, influencing their structure and function. The carbamate group may also play a role in inhibiting enzymes by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate is unique due to the combination of the imidazole ring and the carbamate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

152028-82-5

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)propyl N-(cyclohexylmethyl)carbamate

InChI

InChI=1S/C14H23N3O2/c18-14(16-9-12-5-2-1-3-6-12)19-8-4-7-13-10-15-11-17-13/h10-12H,1-9H2,(H,15,17)(H,16,18)

InChI Key

NEALPOZFTMFGSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)OCCCC2=CN=CN2

Origin of Product

United States

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